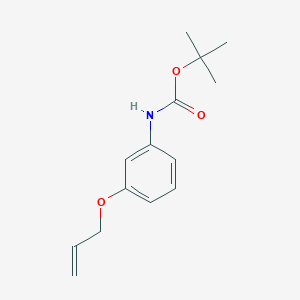

Tert-butyl 3-(allyloxy)phenylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

tert-butyl N-(3-prop-2-enoxyphenyl)carbamate |

InChI |

InChI=1S/C14H19NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h5-8,10H,1,9H2,2-4H3,(H,15,16) |

InChI Key |

YQVXPDNMXNIRLW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |

Origin of Product |

United States |

Foundational & Exploratory

CAS number for Tert-butyl N-(3-allyloxyphenyl)carbamate

Technical Profile & Application Guide: Tert-butyl N-(3-allyloxyphenyl)carbamate

Part 1: Executive Summary & Identity[1]

Compound Status: Specialized Synthetic Intermediate Primary Precursor CAS: 74900-81-5 (3-Allyloxyaniline) Core Scaffold: N-Boc-Protected Aniline Ether[1]

Executive Summary Tert-butyl N-(3-allyloxyphenyl)carbamate is a bifunctional building block utilized primarily in the synthesis of peptidomimetics, macrocycles, and nitrogen-containing heterocycles.[1] It serves as a "masked" aniline, where the tert-butoxycarbonyl (Boc) group provides acid-labile protection for the amine, while the allyl ether moiety functions as a versatile handle for olefin metathesis, Tsuji-Trost allylations, or Claisen rearrangements.[1]

While the specific Boc-protected derivative does not possess a widely indexed commercial CAS number in standard public registries (often synthesized in situ), it is unequivocally defined as the N-Boc derivative of 3-(allyloxy)aniline (CAS 74900-81-5) .

Physicochemical Identity

| Property | Specification |

| Systematic Name | tert-Butyl (3-(allyloxy)phenyl)carbamate |

| Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Physical State | Colorless to pale yellow oil (solidifies upon high purity/cold storage) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Carbamate (Acid-labile), Allyl Ether (Metathesis-active) |

Part 2: Synthesis & Production Protocols

Synthesis Workflow Diagram

Caption: Dual synthetic pathways. Route B is preferred for stability control, avoiding aniline oxidation risks.[1]

Detailed Protocol: Route B (O-Allylation of N-Boc-3-aminophenol)

Rationale: This route avoids the handling of free 3-allyloxyaniline, which is prone to oxidation (darkening) upon storage.[1]

Reagents:

-

N-Boc-3-aminophenol (1.0 equiv)[1]

-

Allyl Bromide (1.2 equiv)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve N-Boc-3-aminophenol (10 mmol) in anhydrous DMF (30 mL).

-

Base Addition: Add K₂CO₃ (20 mmol) in a single portion. The suspension will appear white/opaque.[1]

-

Allylation: Add Allyl Bromide (12 mmol) dropwise via syringe over 5 minutes to control exotherm.

-

Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The phenol starting material (more polar) should disappear.[1]

-

Work-up:

-

Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a pale yellow oil.[1]

Part 3: Applications in Drug Discovery

This compound is a "Swiss Army Knife" intermediate. Its value lies in the orthogonality of the Boc and Allyl groups.

Macrocyclization via Ring-Closing Metathesis (RCM)

In peptidomimetic drug design, this unit serves as a rigid aromatic spacer.[1]

-

Mechanism: The Boc group is removed (TFA/DCM), and the resulting amine is coupled to an amino acid bearing a terminal alkene.[1]

-

Cyclization: Grubbs' II catalyst closes the ring between the O-allyl group and the tethered alkene, forming a macrocycle.[1]

Claisen Rearrangement (Orthogonal Functionalization)

Heating the compound (>180°C) induces a [3,3]-sigmatropic rearrangement.[1]

-

Outcome: The allyl group migrates from the oxygen to the ortho-carbon of the ring.[1]

-

Utility: This re-establishes the phenol (OH) for further derivatization while installing a C-allyl group, creating a highly substituted benzene core often found in kinase inhibitors.[1]

Application Logic Diagram

Caption: The compound offers three distinct divergent synthetic pathways for library generation.

Part 4: Quality Control & Safety

Analytical Parameters for Validation:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic Boc singlet (~1.5 ppm, 9H) and the Allyl pattern (Multiplet 5.9–6.1 ppm, Doublet ~4.5 ppm, Doublet ~5.3 ppm).[1]

-

HPLC Purity: >95% (254 nm). Note: Impurities often include unreacted phenol (polar) or N,O-diallylated byproducts (if base excess was too high).[1]

Safety & Handling (MSDS Highlights):

-

Hazard: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline substructure if deprotected.[1]

-

Storage: Store at 2–8°C. The allyl ether is stable, but the carbamate can degrade in the presence of strong moisture/acid over prolonged periods.[1]

References

-

Preparation of 3-(Allyloxy)aniline (Precursor Data)

- Boc-Protection Methodologies (General Protocol): Source: Sigma-Aldrich Technical Bulletin: Protection of Amines.

-

Claisen Rearrangement of Allyl Aryl Ethers

-

Applications of N-Boc-3-aminophenol (Precursor Utility)

-

Source: TCI Chemicals Product Page (CAS 19962-06-2).[2]

-

Sources

Difference between 3-allyloxyaniline and tert-butyl 3-(allyloxy)phenylcarbamate

Executive Summary

This guide delineates the structural, chemical, and functional differences between 3-allyloxyaniline (Molecule A) and its protected derivative, tert-butyl 3-(allyloxy)phenylcarbamate (Molecule B).

For the medicinal chemist or process engineer, the distinction is not merely structural but strategic:

-

3-Allyloxyaniline is a nucleophilic building block , primarily used to introduce the 3-allyloxyphenyl motif into a scaffold via amide coupling or reductive amination.

-

tert-Butyl 3-(allyloxy)phenylcarbamate is a latent intermediate , utilized to mask the nitrogen functionality during aggressive transformations (e.g., oxidations, alkylations) or to prevent catalyst poisoning during reactions targeting the allyl group (e.g., olefin metathesis).

Part 1: Structural & Physicochemical Analysis[1]

The fundamental difference lies in the nitrogen terminus. The tert-butyloxycarbonyl (Boc) group in Molecule B significantly alters the molecular weight, lipophilicity, and hydrogen-bonding capacity compared to the free amine in Molecule A.

| Feature | 3-Allyloxyaniline (Molecule A) | tert-Butyl 3-(allyloxy)phenylcarbamate (Molecule B) |

| Formula | ||

| MW | ~149.19 g/mol | ~249.31 g/mol |

| Nitrogen Status | Primary Amine ( | Carbamate ( |

| Electronic Nature | Strongly Electron Donating (Ring activating) | Moderately Electron Donating (Less activating) |

| Nucleophilicity | High (Reacts with electrophiles) | Negligible (Nitrogen lone pair delocalized) |

| LogP (Predicted) | ~1.8 (Moderate polarity) | ~3.2 (Higher lipophilicity) |

| Physical State | Typically Oil or Low-Melting Solid (Oxidation prone) | Crystalline Solid (Generally stable) |

Structural Visualization

The following diagram illustrates the structural relationship and the electronic influence of the substituents.

Figure 1: Interconversion relationship.[1] Molecule B serves as the chemical reservoir for Molecule A.

Part 2: Chemoselectivity & Reactivity Profiles

Understanding when to use which form is critical for synthetic planning.

The Nitrogen Vector (Amide Coupling / Alkylation)

-

Use 3-Allyloxyaniline: When you are ready to attach the phenyl ring to a core scaffold (e.g., reacting with an acid chloride or aldehyde). The free

is the reactive handle. -

Avoid Molecule B: The Boc group renders the nitrogen non-nucleophilic. It must be removed (deprotected) before the nitrogen can participate in bond formation.

The Allyl Vector (Metathesis / Rearrangement)

-

Use Molecule B (Protected): If you intend to perform Ring-Closing Metathesis (RCM) or Cross-Metathesis on the allyl group using Grubbs catalysts. Free amines (Molecule A) can coordinate to Ruthenium, poisoning the catalyst and stalling the reaction.

-

Claisen Rearrangement: Both molecules undergo [3,3]-sigmatropic rearrangement upon heating (

). However, the free amine (A) is prone to oxidative degradation at these temperatures. The Boc-protected form (B) is cleaner for thermal rearrangement, yielding the N-Boc-2-allyl-3-aminophenol derivative.

Electrophilic Aromatic Substitution (EAS)

-

Molecule A: The

group is a powerful ortho/para director. Bromination or nitration will likely occur at the para position relative to the amine (C6) or ortho (C2/C4). It is difficult to control poly-substitution. -

Molecule B: The Boc group attenuates the electron density. While still an ortho/para director, the bulk of the tert-butyl group sterically hinders the ortho positions, potentially favoring para substitution and preventing over-reaction.

Part 3: Synthetic Workflows & Protocols

Workflow 1: Synthesis of tert-butyl 3-(allyloxy)phenylcarbamate (A B)

This protocol protects the amine, allowing subsequent chemistry on the allyl group.

Reagents: 3-Allyloxyaniline (1.0 equiv), Di-tert-butyl dicarbonate (

-

Setup: Dissolve 3-allyloxyaniline in DCM (

) under -

Addition: Add TEA, followed by the slow addition of

(dissolved in minimal DCM) at -

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Self-Validation: Monitor via TLC (Hex/EtOAc). The starting material (polar, stains with ninhydrin) should disappear; the product (less polar, UV active, no ninhydrin stain) appears.

-

-

Workup: Wash with

citric acid (to remove TEA/unreacted amine), then brine. Dry over -

Purification: Flash column chromatography (typically 10-20% EtOAc/Hexanes).

Workflow 2: Deprotection to 3-Allyloxyaniline (B A)

This protocol restores the nucleophilic amine for coupling.

Reagents: Molecule B, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

-

Setup: Dissolve Molecule B in DCM (

). -

Acidolysis: Add TFA slowly (ratio 1:4 TFA:DCM or 1:1 for resistant substrates) at

.-

Note: The allyl ether is generally stable to TFA at

to RT. Avoid heating, which may degrade the ether.

-

-

Reaction: Stir at RT for 1–2 hours. Observe

evolution (bubbling).[2] -

Quenching (Critical): Concentrate in vacuo to remove excess TFA. The residue is the TFA salt.[3]

-

Free Basing: Redissolve in EtOAc, wash with saturated

until aqueous pH is basic. Dry organic layer.[4]-

Caution: Anilines oxidize. Store the free base under Argon in the dark.

-

Decision Logic Diagram

Figure 2: Decision matrix for selecting the appropriate building block.

Part 4: Applications in Drug Development

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the 3-allyloxy motif serves as a rigid yet functionalizable linker.

-

Strategy: The Boc-protected form is often used to install the linker onto an E3 ligase ligand via the allyl group (e.g., cross-metathesis with an alkyl chain).

-

Step 2: Once the linker is established, the Boc is removed (TFA), and the liberated aniline is coupled to the Warhead (protein of interest ligand).

Polymer Chemistry (Benzoxazines)

3-Allyloxyaniline is a precursor for benzoxazine monomers.

-

The free amine reacts with formaldehyde and a phenol to close the oxazine ring.

-

The allyl group provides a secondary polymerization site (via thermal curing) to increase cross-link density and thermal stability (

) of the final material.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.[5]

-

Claisen Rearrangement of Allyl Phenyl Ethers . Organic Chemistry Portal. (Accessed 2024).[6][7] Mechanism and synthetic utility of allyl aryl ether rearrangement.

-

Synthesis of 3-Allyloxyaniline Derivatives . National Center for Biotechnology Information (PubChem). Compound Summary for CID 12352104 (3-Aminophenol precursors).

-

Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts . Vougioukalakis, G. C., & Grubbs, R. H. (2010). Chemical Reviews. Discusses amine poisoning of catalysts.

Sources

- 1. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Allyl Ethers [organic-chemistry.org]

- 6. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

Navigating the Orthogonal Landscape: A Technical Guide to the Stability of the Boc Group in the Presence of Allyl Ether Functionality

Introduction

In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions, allowing chemists to direct reactivity with precision.[1][2] Among the most utilized pairings are the tert-butyloxycarbonyl (Boc) group for amines and the allyl ether for hydroxyl groups. Their widespread use stems from a crucial relationship: orthogonality.[3] Orthogonal protecting groups can be selectively removed under distinct conditions without affecting one another.[1] This guide provides an in-depth analysis of the chemical stability and selective cleavage of the Boc group in the presence of an allyl ether, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: The Boc (tert-butyloxycarbonyl) Protecting Group: An Acid-Labile Workhorse

The Boc group is a cornerstone in amine protection due to its stability in a wide array of non-acidic conditions, including basic and nucleophilic environments, and its clean, facile removal with acid.[4][5]

Mechanism of Acid-Catalyzed Cleavage: The deprotection proceeds via an E1 elimination mechanism. The carbamate oxygen is first protonated by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][6] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas, driving the reaction to completion.[6][7]

dot graph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Common Boc Deprotection Protocols: The choice of acid and solvent is critical and depends on the substrate's sensitivity.

| Reagent Cocktail | Typical Conditions | Notes |

| 20-50% TFA in Dichloromethane (DCM) | 0°C to RT, 30-60 min | The most common and robust method.[7] Scavengers like anisole may be needed to trap the t-butyl cation. |

| 4M HCl in 1,4-Dioxane or Methanol | RT, 1-4 hours | Provides the amine as its hydrochloride salt, which can be advantageous for purification.[7] |

| Oxalyl Chloride in Methanol | RT, 1-4 hours | A milder alternative for sensitive substrates.[8] |

| Water (Reflux) | 100°C, ~15 min | A catalyst-free, green chemistry approach for certain substrates.[4][9] |

Section 2: The Allyl Ether Protecting Group: Stability and Transition-Metal Mediated Cleavage

Allyl ethers are valued for their robustness, exhibiting stability towards a broad range of acidic, basic, and redox conditions, which makes them an excellent orthogonal partner to many other protecting groups.[10][11] Their removal is typically achieved under mild, neutral conditions using transition metal catalysis, most commonly with palladium(0) complexes.[12]

Mechanism of Palladium-Catalyzed Deprotection: The process involves the formation of a π-allyl palladium complex. The Pd(0) catalyst coordinates to the double bond of the allyl ether. This is followed by oxidative addition, cleaving the C-O bond and forming a cationic (π-allyl)Pd(II) intermediate.[12] This intermediate then reacts with a nucleophilic "allyl scavenger" (e.g., dimedone, morpholine, or tributyltin hydride), which irreversibly traps the allyl group and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[12][13]

dot graph "Allyl_Deprotection_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Catalytic cycle for Pd(0)-mediated allyl ether cleavage.

Section 3: Orthogonality in Practice: A Compatibility Analysis

The chemical orthogonality of the Boc and allyl ether groups is the cornerstone of their utility in tandem. This is demonstrated by examining their stability under each other's respective deprotection conditions.

Scenario A: Stability of Allyl Ether under Boc Deprotection Conditions

Standard Boc deprotection is performed under strongly acidic conditions (e.g., TFA). Allyl ethers are generally stable to anhydrous acids.[10] While very harsh acidic conditions with aqueous HBr or HI can cleave ethers, the conditions used for Boc removal are not typically sufficient to affect the allyl ether linkage, especially over the short reaction times required.[14]

Scenario B: Stability of Boc Group under Allyl Ether Deprotection Conditions

The deprotection of allyl ethers is most commonly carried out using a palladium(0) catalyst in a neutral or slightly basic medium.[15][16] The Boc group is highly stable to these conditions. It is not susceptible to cleavage by the transition metal catalyst or the mild nucleophiles used as scavengers.[17]

Section 4: Validated Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methods are self-validating systems for the selective deprotection of either the Boc or allyl group.

Protocol 1: Selective Boc Deprotection with TFA

This protocol describes the removal of a Boc group from an amine in the presence of an allyl ether.

Materials:

-

Boc-protected amine containing an allyl ether moiety (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolve the substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask at room temperature.

-

Add TFA to the solution (25-50% v/v).

-

Stir the reaction mixture at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 30–60 minutes).

-

Remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood).

-

Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ to neutralize residual acid.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine, with the allyl ether intact.

Protocol 2: Selective Allyl Ether Deprotection with Pd(PPh₃)₄

This protocol details the cleavage of an allyl ether while preserving a Boc-protected amine.

Materials:

-

Substrate containing both allyl ether and Boc-amine functionalities (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5-10 mol%)

-

Allyl scavenger, e.g., Dimedone (3.0 equiv) or Morpholine (20 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DCM)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

In a flask under an inert atmosphere, dissolve the substrate and the allyl scavenger in the anhydrous, degassed solvent.

-

Add the Pd(PPh₃)₄ catalyst to the mixture.

-

Stir the reaction at room temperature. Monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate and wash with water or a mild buffer (e.g., saturated aq. NH₄Cl) to remove the scavenger and its adduct.[13]

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the deprotected alcohol, with the Boc group intact.

Conclusion

The Boc and allyl ether protecting groups represent a powerful and reliable orthogonal pair for the synthesis of complex molecules bearing both amine and hydroxyl functionalities. The acid-labile nature of the Boc group is chemically distinct from the transition-metal lability of the allyl ether, allowing for precise, selective deprotection. By understanding the underlying mechanisms and employing validated protocols, researchers can confidently navigate the synthetic landscape, ensuring the integrity of their molecular architecture throughout challenging synthetic sequences. This strategic pairing is an indispensable tool in the arsenal of the modern synthetic chemist, enabling the efficient construction of novel therapeutics and advanced materials.

References

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Retrieved from [Link]

-

Fiveable. (2025, September 15). Allyl ethers Definition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

IUPAC. (2026, February 6). Metal- catalysed cleavage of allyl esters. Retrieved from [Link]

-

Boss, R., & Scheffold, R. (1976). Cleavage of Allyl Ethers with Pd/C. Angewandte Chemie International Edition in English, 15(9), 558-559. Retrieved from [Link]

-

ResearchGate. (n.d.). Table: shows the cleavage conditions for the Boc group. Retrieved from [Link]

-

Organic Chemistry Portal. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Miyamoto, K., Tsuchiya, M., & Oshima, K. (1975). The C-O Bond Cleavage of Allyl Ethers by Rhodium Compounds. Bulletin of the Chemical Society of Japan, 48(6), 1957-1958. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

Amyes, T. L., & Richard, J. P. (2000). Acid-Catalyzed Solvolysis of Allylic Ethers and Alcohols. Competing Elimination and Substitution via a Thermodynamically “Stable” Carbocation. Journal of the American Chemical Society, 122(39), 9348-9359. Retrieved from [Link]

-

ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved from [Link]

-

Crich, D., & Vinogradova, O. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 72(18), 6973-82. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, June 26). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Semantic Scholar. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Retrieved from [Link]

-

University of Liverpool. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions. Retrieved from [Link]

-

National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

PubMed. (n.d.). Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Allyl Ethers [organic-chemistry.org]

- 11. fiveable.me [fiveable.me]

- 12. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: IUPAC Nomenclature and Synthesis of Boc-Protected Allyloxy Anilines

Executive Summary

This technical guide addresses the nomenclature, synthesis, and characterization of Boc-protected allyloxy anilines . These compounds serve as critical intermediates in medicinal chemistry, particularly as "masked" anilines amenable to Claisen rearrangements or olefin metathesis. The primary challenge in their nomenclature lies in the hierarchical conflict between the carbamate (Boc), ether (allyloxy), and amine (aniline) functionalities. This guide establishes the tert-butyl phenylcarbamate framework as the Preferred IUPAC Name (PIN) basis, supported by experimental protocols and spectral validation.

Part 1: Hierarchical Logic of Nomenclature

The Priority Conflict

In IUPAC nomenclature, the name of a polyfunctional organic molecule is determined by the Principal Functional Group (PFG) . For the target molecule, three groups compete for priority:

According to IUPAC Blue Book Rule P-65.6 , carbamates are derivatives of carbonic acid and are treated as esters . Esters have higher priority than ethers and amines. Therefore, the parent structure is the carbamate , not the aniline or the ether.

Deriving the Systematic Name

The structure is formally an ester of carbamic acid (

-

The Ester Group: The tert-butyl group is the esterifying alkyl group (

). -

The Nitrogen Substituent: The phenyl ring is attached to the nitrogen of the carbamic acid.

-

The Phenyl Substituent: The allyloxy group is a substituent on the phenyl ring.

Step-by-Step Construction:

-

Parent: Carbamate.

-

Nitrogen Substituent: (4-allyloxyphenyl).

-

Full Construction: tert-butyl (4-(allyloxy)phenyl)carbamate.

Note: While "N-Boc-4-allyloxyaniline" is common in laboratory shorthand, it is a trivial name. The systematic IUPAC name requires treating the molecule as a carbamate ester.

Decision Logic Diagram

The following diagram illustrates the IUPAC priority decision tree used to arrive at the correct nomenclature.

Figure 1: IUPAC priority logic flow for determining the Preferred IUPAC Name (PIN) of Boc-protected allyloxy anilines.

Part 2: Structural Case Studies & Isomerism

The position of the allyloxy group relative to the nitrogen determines the numbering. The carbon atom of the phenyl ring attached to the nitrogen is defined as position 1 .

| Structure Type | Isomer | IUPAC Name |

| Para | 1,4-substituted | tert-butyl (4-(allyloxy)phenyl)carbamate |

| Meta | 1,3-substituted | tert-butyl (3-(allyloxy)phenyl)carbamate |

| Ortho | 1,2-substituted | tert-butyl (2-(allyloxy)phenyl)carbamate |

Critical Notation Note: The prefix "Boc" is an abbreviation for tert-butoxycarbonyl. In strict IUPAC text, "Boc" should not be used in the name line. Use "tert-butyl ... carbamate" or "(2-methylpropan-2-yl) ... carbamate".

Part 3: Synthetic Protocols & Validation

To validate the structure and nomenclature, we examine the synthesis. The most robust route involves the chemoselective protection of 4-aminophenol followed by O-alkylation. This confirms the connectivity: the Boc group is on the Nitrogen, and the Allyl group is on the Oxygen.

Experimental Workflow (Graphviz)

Figure 2: Two-step synthetic pathway ensuring regiospecific functionalization of the Nitrogen and Oxygen atoms.

Detailed Protocol

Step 1: Synthesis of tert-butyl (4-hydroxyphenyl)carbamate

-

Reagents: 4-Aminophenol (1.0 equiv), Di-tert-butyl dicarbonate (

, 1.1 equiv), -

Procedure: Dissolve 4-aminophenol in THF/Water. Add

. Add -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Mechanism: The amine is more nucleophilic than the phenol, ensuring exclusive N-protection without O-protection.

Step 2: Synthesis of tert-butyl (4-(allyloxy)phenyl)carbamate

-

Reagents: tert-butyl (4-hydroxyphenyl)carbamate (1.0 equiv), Allyl bromide (1.2 equiv), Potassium Carbonate (

, 2.0 equiv), DMF (anhydrous). -

Procedure:

-

Dissolve the N-Boc phenol in dry DMF.

-

Add

and stir for 15 min to generate the phenoxide anion. -

Add Allyl bromide dropwise.

-

Heat to 60°C for 4–6 hours.

-

-

Workup: Pour into ice water (precipitate forms). Filter or extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc).

Part 4: Data Presentation & Characterization

Correct nomenclature relies on verifying the structure. The following NMR data is characteristic of tert-butyl (4-(allyloxy)phenyl)carbamate.

Expected NMR Data (400 MHz, )

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.25 – 7.30 | Doublet (br) | 2H | Ar-H (ortho to N) |

| Aromatic | 6.80 – 6.85 | Doublet | 2H | Ar-H (ortho to O) |

| Amide NH | 6.30 – 6.50 | Broad Singlet | 1H | -NH-Boc |

| Allyl (Internal) | 5.98 – 6.10 | Multiplet | 1H | |

| Allyl (Terminal) | 5.35 – 5.45 | Doublet of Doublets | 1H | |

| Allyl (Terminal) | 5.25 – 5.30 | Doublet of Doublets | 1H | |

| Allyl (Ether) | 4.48 – 4.52 | Doublet | 2H | |

| Boc (Methyl) | 1.50 – 1.52 | Singlet | 9H |

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Exact Mass: 249.14

-

Observed Ions:

- : 250.15

- : 272.13

- : 150.09 (Loss of Boc group, common fragmentation)

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-65.6.3.3 Preferred IUPAC names for esters.[6][7] IUPAC Recommendations and Preferred Names 2013.[6][7]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc protection protocols).

-

Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002. (Demonstrates Boc-protection methodologies).

-

BenchChem Protocols. "Application Notes and Protocols for the Alkylation of tert-Butyl carbamates." (General protocol for carbamate/amine functionalization).

-

Reich, H. J. "Structure Determination Using Spectroscopic Methods - NMR Chemical Shifts." University of Wisconsin-Madison. (Reference for NMR shift prediction).

Sources

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tlu.ee [tlu.ee]

- 7. Blue Book P-60-65 [iupac.qmul.ac.uk]

Methodological & Application

Application Notes and Protocols for the Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group in the Presence of Allyloxy Moieties

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the selective removal of the tert-butoxycarbonyl (Boc) protecting group from amino functionalities in molecules that also contain the acid-sensitive allyloxy group. It delves into the mechanistic principles governing this selective deprotection, outlines various established protocols, and offers detailed, step-by-step experimental procedures. The focus is on achieving high yields and preserving the integrity of the allyloxy group through careful selection of reagents and optimization of reaction conditions.

Introduction: The Challenge of Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the use of protecting groups is indispensable.[1][2] These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule.[1] The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability under a wide range of conditions, including those that are nucleophilic, basic, and reductive.[3][4][5] Its removal is typically achieved under acidic conditions, a strategy that is both efficient and reliable.[4][6][7]

However, a significant challenge arises when the substrate contains other acid-labile functionalities. The allyloxy group, often employed as a protecting group for hydroxyls or as a synthetic handle, presents such a case. While generally stable, the allylic ether linkage can be susceptible to cleavage or rearrangement under strongly acidic conditions, which are often used for Boc deprotection.[8] This necessitates a carefully orchestrated approach, known as an orthogonal protection strategy, where one protecting group can be removed selectively without affecting the other.[2][9][10][11] This application note will explore the principles and practicalities of achieving the selective deprotection of the Boc group while preserving the allyloxy moiety.

Mechanistic Considerations for Selectivity

The selective deprotection hinges on the differential acid lability of the Boc and allyloxy groups. The mechanism of Boc deprotection under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is well-established.[6][12][13][14]

Boc Deprotection Mechanism:

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group.[6][12][13][14]

-

Formation of a Carbamic Acid and tert-Butyl Cation: The protonated intermediate fragments to form a carbamic acid and a stable tert-butyl cation.[6][12][13]

-

Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide.[6][12][13]

-

Formation of the Free Amine: This decarboxylation yields the free amine, which is typically protonated under the acidic reaction conditions.[12]

The stability of the resulting tert-butyl cation is a key driving force for this reaction.[6][7][15]

Allyloxy Group Stability: The allyloxy group's stability under acidic conditions is generally good, but not absolute.[8] The double bond in the allyl group can be protonated, leading to the formation of a resonance-stabilized allylic cation.[16][17] This can lead to undesired side reactions, including cleavage of the ether linkage or isomerization. The key to selectivity, therefore, lies in using acidic conditions that are strong enough to efficiently cleave the Boc group but mild enough to leave the allyloxy group intact.

Strategic Approaches and Reagent Selection

The choice of acid, solvent, temperature, and reaction time are all critical parameters that must be optimized to achieve selective Boc deprotection.

Brønsted Acids: The Workhorse Reagents

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[6][14]

-

Trifluoroacetic Acid (TFA): Typically used in a solution with a chlorinated solvent like dichloromethane (DCM).[14][18] The concentration of TFA can be varied (e.g., 20-50% v/v) to modulate the acidity.[14] For substrates with acid-sensitive groups, starting with a lower concentration and temperature (e.g., 0 °C) is advisable.[18]

-

Hydrochloric Acid (HCl): Often used as a solution in an organic solvent, such as 1,4-dioxane (4M HCl in dioxane) or methanol.[14][18] This reagent is sometimes considered milder than TFA and can offer better selectivity in certain cases.[14][18]

Lewis Acids: A Milder Alternative

In cases where Brønsted acids lead to degradation of the allyloxy group, Lewis acids can provide a milder alternative for Boc deprotection.[4] They function by coordinating to the carbonyl oxygen of the Boc group, facilitating its cleavage.

Examples of Lewis acids used for this purpose include:

-

Zinc bromide (ZnBr₂)

-

Magnesium perchlorate (Mg(ClO₄)₂)

-

Cerium(III) chloride (CeCl₃)[3]

-

Aluminum chloride (AlCl₃)[3]

The reaction conditions for Lewis acid-mediated deprotection often involve aprotic solvents and may require elevated temperatures, which must be carefully controlled.[4]

Other Mild Deprotection Methods

For particularly sensitive substrates, other innovative methods have been developed:

-

Aqueous Phosphoric Acid: This has been reported as an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl carbamates.[3]

-

Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection and is tolerant of various functional groups.[5][19]

Comparative Analysis of Deprotection Methods

The selection of the optimal deprotection method depends heavily on the specific substrate and the other functional groups present. The following table provides a comparative overview of common methods.

| Reagent System | Solvent | Typical Temperature | Typical Reaction Time | Advantages | Potential Drawbacks |

| 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | Fast and efficient.[14] | Can be too harsh for some acid-sensitive groups. |

| 4M HCl | 1,4-Dioxane | Room Temp. | 1 - 16 h | Generally milder than TFA.[14] | Can still cause degradation in highly sensitive substrates. |

| Lewis Acids (e.g., ZnBr₂) | Aprotic Solvents | Varies (can require heating) | Varies | Milder than strong Brønsted acids.[4] | May require optimization of the specific Lewis acid and conditions. |

| Aqueous H₃PO₄ | Water/Co-solvent | Varies | Varies | Mild and environmentally friendly.[3] | May not be suitable for all substrates due to solubility. |

| Oxalyl Chloride/MeOH | Methanol | Room Temp. | 1 - 4 h | Mild and tolerant of many functional groups.[5][19] | Reagent is corrosive and requires careful handling. |

Experimental Protocols

The following are detailed, step-by-step protocols for the selective deprotection of a Boc-protected amine in the presence of an allyloxy group. Note: These are general protocols and may require optimization for specific substrates.

Protocol 1: Selective Boc Deprotection using TFA in DCM

Materials:

-

Boc-protected substrate containing an allyloxy group

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

-

Once the reaction is complete, carefully concentrate the solution under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

To ensure complete removal of residual acid, co-evaporate the residue with toluene (2-3 times).

-

Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane

Materials:

-

Boc-protected substrate containing an allyloxy group

-

4M HCl in 1,4-dioxane

-

Diethyl ether or other suitable solvent for precipitation

-

Centrifuge and/or filtration apparatus

Procedure:

-

Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., DCM or methanol) if necessary, or use it neat if it is an oil.

-

Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.

-

Upon completion, the deprotected amine hydrochloride salt may precipitate from the solution. If so, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

If the product does not precipitate, add diethyl ether to the reaction mixture to induce precipitation.

-

Collect the solid by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.

-

If the free amine is desired, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild base such as saturated NaHCO₃ solution, followed by extraction and drying.

Visualization of the Decision-Making Workflow

The choice of the appropriate deprotection protocol is a critical decision. The following diagram illustrates a logical workflow for selecting the best method.

Caption: Decision workflow for selecting a Boc deprotection method.

Conclusion

The selective deprotection of the Boc group in the presence of an allyloxy moiety is a common yet critical transformation in modern organic synthesis. Success hinges on a sound understanding of the underlying reaction mechanisms and a careful, empirical approach to optimizing reaction conditions. By starting with milder acidic conditions and judiciously exploring alternatives like Lewis acids when necessary, researchers can achieve high yields of the desired deprotected product while preserving the integrity of the acid-sensitive allyloxy group. The protocols and strategies outlined in this application note provide a solid foundation for navigating this synthetic challenge.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841.

- Kocis, P., & El-Kattan, Y. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3307–3310.

-

University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]

- Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

SLT. (2025, July 24). Why Allylic Alcohol Is Stable. Retrieved from [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl group. Retrieved from [Link]

-

ACS Publications. (2024, July 2). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Double BOC protection selective removal method [en.highfine.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. BOC deprotection [ms.bzchemicals.com]

- 8. Allyl Ethers [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. fiveable.me [fiveable.me]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. sltchemicals.com [sltchemicals.com]

- 17. Allyl group - Wikipedia [en.wikipedia.org]

- 18. reddit.com [reddit.com]

- 19. xray.uky.edu [xray.uky.edu]

Application Note: Solvent Selection & Recrystallization Protocol for Boc-3-allyloxyaniline

Part 1: Executive Summary & Compound Analysis

Scope

This guide details the solvent selection and recrystallization protocol for tert-butyl (3-(allyloxy)phenyl)carbamate (Boc-3-allyloxyaniline). While commonly used as an intermediate in medicinal chemistry, this compound presents specific purification challenges due to the competing polarities of the carbamate moiety (polar) and the allyloxy/aromatic/tert-butyl groups (lipophilic).

Molecular Assessment

To design an effective purification strategy, we must first analyze the physicochemical properties of the target molecule.

-

Lipophilicity: The tert-butyl group and the allyl ether chain contribute significant non-polar character.

-

H-Bonding: The carbamate nitrogen acts as a hydrogen bond donor, while the carbonyl and ether oxygen act as acceptors.

-

Thermal Sensitivity: The Boc group is generally stable up to ~100°C, but prolonged heating can induce deprotection (isobutylene loss). The allyl ether is susceptible to Claisen rearrangement at very high temperatures (>180°C), which is unlikely during recrystallization but necessitates controlled heating.

-

Crystallization Behavior: Boc-protected anilines often exhibit low melting points and a tendency to "oil out" rather than crystallize, particularly in the presence of impurities like unreacted aniline or Boc anhydride.

Signaling Pathway: Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's state.

Figure 1: Decision tree for selecting the purification strategy based on the crude material's physical state.

Part 2: Solvent Selection Strategy

Solubility Profile

Based on the structural motifs of Boc-3-allyloxyaniline, the following solubility profile is established. This data drives the selection of the "Good" (dissolving) and "Poor" (precipitating) solvents.

| Solvent Type | Specific Solvent | Solubility Prediction | Role in Protocol |

| Halogenated | Dichloromethane (DCM) | Very High | Extraction / Loading solvent (Too strong for recrystallization alone). |

| Esters | Ethyl Acetate (EtOAc) | High | Primary "Good" Solvent. Dissolves the carbamate efficiently. |

| Alcohols | Ethanol / Methanol | High | Alternative "Good" solvent. Risk of solvolysis if acidic impurities are present. |

| Hydrocarbons | Hexanes / Heptane | Low | Primary "Anti-Solvent." Drives precipitation of the lipophilic core. |

| Ethers | Diethyl Ether / MTBE | Moderate | Good for trituration; keeps non-polar impurities in solution. |

| Aromatics | Toluene | Moderate-High | Useful for single-solvent recrystallization if the MP is >80°C. |

Recommended Solvent Systems

For Boc-3-allyloxyaniline, a Binary Solvent System is the gold standard to control supersaturation and prevent oiling out.

System A: Ethyl Acetate / Hexanes (Recommended) [1]

-

Ratio: 1:4 to 1:10 (v/v)

-

Mechanism: EtOAc solubilizes the polar carbamate; Hexanes reduce the dielectric constant, forcing the hydrophobic lattice to form.

-

Advantage: Low boiling points allow for easy drying of the crystals without thermal degradation.

System B: Ethanol / Water (Alternative) [1]

-

Ratio: Variable (Add water until turbid)

-

Mechanism: Exploits the hydrophobic effect.

-

Risk: High risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs. Use only if System A fails.

Part 3: Detailed Experimental Protocol

Materials

-

Crude Compound: Boc-3-allyloxyaniline (Assumed purity >85%).

-

Solvents: HPLC Grade Ethyl Acetate and n-Hexane (or n-Heptane).

-

Equipment: Round-bottom flask, magnetic stirrer, heating bath (oil/water), reflux condenser, vacuum filtration setup.

Workflow Diagram

Figure 2: Step-by-step workflow for the binary solvent recrystallization process.

Step-by-Step Procedure

-

Preparation: Weigh the crude Boc-3-allyloxyaniline into an Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution (The "Good" Solvent):

-

Place the flask in a water bath set to 50–60°C . Do not exceed 70°C to preserve the Boc group.

-

Add Ethyl Acetate dropwise with stirring.

-

Add just enough solvent to fully dissolve the solid.[1] If the solution is dark/colored, consider adding activated carbon, stirring for 5 mins, and filtering hot through Celite.

-

-

Nucleation Setup (The "Poor" Solvent):

-

While maintaining the temperature at ~50°C, slowly add n-Hexane (or Heptane) dropwise.

-

Continue adding until a persistent cloudiness (turbidity) appears and does not disappear upon stirring.

-

-

Clarification:

-

Add a minimal amount of Ethyl Acetate (usually 0.5 – 1 mL) to just redissolve the cloudiness, returning the solution to a clear state.

-

-

Crystallization:

-

Remove the flask from the heat source.

-

Crucial Step: Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Rapid cooling induces oiling.[1]

-

Once at RT, inspect for crystal growth.[1] If crystals form, move the flask to a refrigerator (4°C) for 2–12 hours to maximize yield.

-

-

Harvesting:

-

Collect the crystals via vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold n-Hexane (pre-chilled to 0°C) to remove residual mother liquor containing impurities.

-

Dry the solid under high vacuum at RT or 40°C.

-

Part 4: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals. Cause: The compound's melting point is lower than the temperature at which the solution becomes saturated, or the solvent polarity gap is too wide.

Corrective Actions:

-

Seeding: Add a tiny crystal of pure Boc-3-allyloxyaniline (if available) to the solution at the cloud point [1].

-

Trituration (Pulping): If oil forms, decant the solvent.[2] Add a small volume of pure Hexane or Pentane to the oil and scratch the flask walls vigorously with a glass rod. This mechanical agitation often induces solidification [2].

-

Change Solvent: Switch to System C (Toluene/Petroleum Ether) . Toluene is a better solvent for aromatic systems and may prevent phase separation.

Induction Time

Symptom: Solution remains clear at 4°C with no crystals. Cause: Supersaturation is stable (metastable zone width is large). Corrective Action:

-

Scratch the inner glass surface with a glass rod.[1]

-

Evaporate 10-20% of the solvent volume under a stream of nitrogen and re-cool.

Part 5: References

-

Fisher Scientific. Amine Protection / Deprotection Protocols. Fisher Scientific Technical Resources. Available at: [Link]

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Org.[3][4] Synth. 2023, 100, 61-83.[4] Available at: [Link]

-

National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC Article. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Claisen rearrangement of phenylcarbamates

Welcome to the technical support guide for the Claisen rearrangement of O-phenylcarbamates. This powerful transformation is a key step in synthesizing valuable ortho-aminophenol derivatives, which are crucial intermediates in pharmaceutical and materials science.[1][2] However, its successful execution can be sensitive to various experimental parameters.

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered during this rearrangement. We will delve into the causality behind experimental choices, offering not just what to do, but why you're doing it.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting phenylcarbamate. What are the likely causes?

Answer: Incomplete conversion is the most common issue and typically points to insufficient energy to overcome the activation barrier of this pericyclic reaction.[3] Several factors should be investigated:

-

Insufficient Thermal Energy: The thermal Claisen rearrangement is a[4][4]-sigmatropic shift that requires significant heat, often in the range of 180-250 °C.[5][6]

-

Causality: The reaction proceeds through a highly ordered, cyclic transition state.[3][7] Insufficient thermal energy means the molecule cannot adopt this high-energy conformation, and the rearrangement will not occur.

-

Solution: Ensure your reaction temperature is appropriate for the specific substrate. If you are using a high-boiling solvent like N,N-diethylaniline (b.p. 217 °C) or sulfolane, confirm that the internal reaction temperature reaches the target, not just the heating mantle setting.[8] Consider a solvent with an even higher boiling point if your substrate is particularly stubborn.

-

-

Ineffective Catalysis (Lewis Acid Variants): Many Claisen rearrangements can be accelerated by a Lewis acid, allowing for lower reaction temperatures.[9][10]

-

Causality: The Lewis acid coordinates to the carbonyl oxygen, polarizing the system and lowering the activation energy of the rearrangement.[7]

-

Solution: If using a Lewis acid like AlCl₃ or BF₃·OEt₂, ensure it is fresh and handled under strictly anhydrous conditions.[6][9] Moisture will deactivate the catalyst. The choice and amount of Lewis acid can be critical; a screening of different Lewis acids (e.g., Yb(OTf)₃, TiCl₄) may be necessary to find the optimal conditions for your specific substrate.[9][10]

-

-

Improper Solvent Choice: The solvent plays a crucial role beyond just temperature control.

-

Causality: While high temperature is key, polar solvents have been shown to accelerate the Claisen rearrangement.[3][11] Hydrogen-bonding solvents can be particularly effective.[11]

-

Solution: While high-boiling aromatic amines or ethers are standard, for some systems, exploring polar, high-boiling solvents could be beneficial. However, ensure the solvent is inert and does not participate in side reactions at high temperatures.

-

Question 2: My TLC/LC-MS shows the formation of multiple products. How can I identify and suppress them?

Answer: Side-product formation is often a result of competing reaction pathways or decomposition. The most common culprits are the Fries rearrangement product and simple cleavage products.

-

Side Product: ortho-Acyl Phenol (Fries Rearrangement Product)

-

Causality: The Fries rearrangement is a common competing pathway, especially under Lewis acid catalysis.[12][13] It involves the intramolecular acylation of the aromatic ring, leading to a hydroxyaryl ketone or amide, rather than the desired aminophenol from the Claisen pathway. Low temperatures tend to favor para-substitution in the Fries rearrangement, while higher temperatures favor the ortho-product.[13]

-

Solution:

-

Favor the Thermal Pathway: If possible, avoid Lewis acids and run the reaction thermally at a high temperature. The Claisen rearrangement is a concerted, pericyclic reaction, whereas the Fries rearrangement is typically stepwise.[3][13] Shifting to a purely thermal regime can often favor the desired Claisen product.

-

Optimize Lewis Acid: If a catalyst is necessary, screen different Lewis acids. "Harder" Lewis acids might favor one pathway over the other. Weaker Lewis acids like ZnCl₂ might be a good starting point.[6]

-

Solvent Choice: Non-polar solvents tend to favor the ortho-Fries product, so adjusting solvent polarity may help influence the product ratio.[13]

-

-

-

Side Products: Phenol and Aniline Derivatives (Cleavage)

-

Causality: At the high temperatures required, the carbamate starting material or the product can undergo thermal decomposition or hydrolysis (if water is present). This cleaves the ether or carbamate linkage, leading to the parent phenol and corresponding isocyanate-derived products (like aniline after workup).

-

Solution:

-

Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

-

Temperature Optimization: While high heat is needed for the rearrangement, excessive temperatures can promote decomposition.[5] Find the "sweet spot" where the rearrangement proceeds at a reasonable rate without significant charring or cleavage. Running the reaction for a shorter time at a slightly higher temperature may be better than a prolonged time at a lower temperature.

-

-

Question 3: The reaction worked, but I am struggling to isolate and purify my target aminophenol.

Answer: Aminophenols can be challenging to purify due to their amphoteric nature and susceptibility to oxidation.[14]

-

Problem: Difficult Workup & Emulsions

-

Causality: The basic amine and acidic phenol functionalities can lead to complex partitioning between aqueous and organic layers, often resulting in emulsions.

-

Solution: A common and effective technique involves a pH-adjusted extraction. The product, being phenolic, can be selectively extracted into a basic aqueous layer (e.g., 1 M NaOH).[5] This layer is then separated, washed with an organic solvent like ether to remove non-acidic impurities, and finally, the aqueous layer is carefully acidified (e.g., with 1 M HCl) to precipitate the purified aminophenol, which can then be extracted back into an organic solvent.[5]

-

-

Problem: Product Discoloration (Pink, Brown, or Black)

-

Causality: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[14] This is often accelerated by trace metals or light.

-

Solution:

-

Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen.

-

Inert Atmosphere: Perform the workup and purification steps under a nitrogen or argon atmosphere where possible.

-

Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium hydrosulfite (Na₂S₂O₄) to the aqueous workup solutions can help prevent oxidation.[15]

-

Charcoal Treatment: If the final product is colored, dissolving it in a suitable solvent and treating it with activated charcoal can remove colored impurities before a final recrystallization or chromatography.[14][15]

-

-

-

Problem: Co-elution in Column Chromatography

-

Causality: The desired aminophenol, unreacted starting material, and potential Fries product can have similar polarities, making separation by silica gel chromatography difficult.

-

Solution:

-

Optimize Solvent System: Systematically screen different mobile phases using Thin Layer Chromatography (TLC). A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is standard. Adding a small amount of a third solvent, like methanol or a few drops of triethylamine (to reduce tailing of the amine), can significantly improve separation.

-

Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina or reverse-phase (C18) silica.

-

Recrystallization: This is an excellent technique for purifying solid products, especially on a larger scale, provided a suitable solvent system can be found.[14]

-

-

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways and a logical troubleshooting workflow.

Caption: Mechanism of the Phenylcarbamate Claisen Rearrangement.

Caption: Competing reaction pathways in the rearrangement.

Caption: A logical troubleshooting workflow for the reaction.

Experimental Protocol: Thermal Rearrangement of O-Phenyl N,N-Dimethylcarbamate

This protocol provides a general procedure for the thermal rearrangement. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. High temperatures are involved.

Materials:

-

O-Phenyl N,N-dimethylcarbamate

-

N,N-diethylaniline (high-boiling solvent)

-

Round-bottom flask equipped with a reflux condenser and nitrogen inlet

-

Heating mantle with a temperature controller and internal thermometer

-

Diethyl ether, 1 M HCl, 1 M NaOH, brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add O-phenyl N,N-dimethylcarbamate (1.0 eq). Add enough N,N-diethylaniline to create a 0.2-0.5 M solution.[8]

-

Heating: Equip the flask with a reflux condenser and an internal thermometer. Heat the reaction mixture to 200-215 °C.[8]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting material is less polar than the phenolic product. The reaction can take several hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the dark mixture with diethyl ether.

-

Extraction: Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (to remove the N,N-diethylaniline solvent), water, and brine.[5]

-

Purification: To separate the product from non-acidic impurities, extract the organic layer with 1 M NaOH (2-3 times). Combine the basic aqueous layers, wash once with diethyl ether, and then carefully acidify the aqueous layer with 1 M HCl until the product precipitates. Extract the product back into diethyl ether, wash with brine, and dry the organic layer over anhydrous MgSO₄.[5]

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(dimethylamino)phenol.

-

Further Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.[14]

Quantitative Data Summary

| Parameter | Typical Range | Rationale / Notes |

| Temperature (Thermal) | 180 - 250 °C | Substrate-dependent; required to overcome the activation energy for the[4][4]-sigmatropic shift.[5] |

| Temperature (Lewis Acid) | 25 - 150 °C | Lower temperatures are possible as the catalyst reduces the activation energy.[9][11] |

| Concentration | 0.1 - 0.5 M | A practical range to ensure efficient reaction without being overly dilute.[5] |

| Lewis Acid Loading | 5 mol% - 1.1 eq | Catalytic amounts are often sufficient, but some systems may require stoichiometric amounts.[10] |

| Reaction Time | 2 - 24 hours | Highly dependent on substrate, temperature, and catalysis. Monitor by TLC.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen rearrangement? The Claisen rearrangement is a concerted, intramolecular[4][4]-sigmatropic rearrangement.[3][7] This means the breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond occur simultaneously through a single, cyclic, six-membered transition state without the formation of ionic or radical intermediates.[7] For aryl carbamates, this is followed by a rapid tautomerization step to restore the aromaticity of the ring.[16]

Q2: Can I use microwave irradiation to accelerate the reaction? Yes, microwave-assisted heating has been shown to dramatically increase the rate of Claisen rearrangements, often reducing reaction times from hours to minutes and improving yields.[3][6] This is due to efficient and rapid heating of the reaction mixture.

Q3: Are there milder, alternative methods to synthesize ortho-aminophenols? While the Claisen rearrangement is a classic method, other modern synthetic routes exist. For example, directed ortho-metalation followed by reaction with an electrophile can be effective. More recently, dehydrogenative methods have been developed to synthesize N-functionalized 2-aminophenols directly from cyclohexanones and amines, avoiding pre-functionalized aromatics altogether.[1][2]

Q4: What are the key safety precautions for this reaction? The primary hazards are the high temperatures and the use of potentially corrosive Lewis acids.

-

Always perform the reaction in a certified chemical fume hood.

-

Use a heating mantle with a sand bath for even heating and as a safety precaution.

-

Handle Lewis acids like AlCl₃ and TiCl₄ in an inert atmosphere glovebox or with proper anhydrous techniques as they react violently with water.

-

Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

References

- Benchchem. (n.d.). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.

- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society.

- Baron, F. A. (1973). PURIFICATION OF p-AMINOPHENOL. U.S.

- Grieco, P. A., et al. (1989). Water as a solvent for the Claisen rearrangement: Practical implications for synthetic organic chemistry. The Journal of Organic Chemistry, 54(25).

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

- Baron, F. A. (1972). Purification of p-aminophenol. U.S.

- European Patent Office. (n.d.).

-

Antonaropoulou, L. L., & Alexandrou, N. E. (n.d.). THE THERMAL[4][4] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS.

- Reich, H. J., et al. (2019). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus–Fries Rearrangements. The Journal of Organic Chemistry.

- Collum, D. B., et al. (n.d.). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements.

-

Vedantu. (n.d.). Claisen Rearrangement: Mechanism, Steps & Key Examples. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (2002). Development of a new Lewis acid-catalyzed[4][4]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(46), 13798-13807.

- Capriati, V., et al. (2026, January 13). Solvent-controlled, chemodivergent oxidative anionic Fries rearrangement of O-aryl carbamates under aerobic conditions. Royal Society of Chemistry.

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

- University of Rochester. (n.d.). The Claisen Reaction.

- Hiersemann, M., & Nubbemeyer, U. (Eds.). (2007).

- Li, G., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18).

- Niki, Y., et al. (2024, December 16). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers.

- Li, G., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PubMed.

- Rao, K., et al. (2009). MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. TSI Journals.

Sources

- 1. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fries Rearrangement [sigmaaldrich.com]

- 13. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]

- 16. Claisen Rearrangement [organic-chemistry.org]

Optimizing temperature for thermal rearrangement of allyl aryl ethers

Topic: Optimization of Temperature & Reaction Environment for [3,3]-Sigmatropic Rearrangements Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Mechanism

You are accessing the technical support database for the Claisen Rearrangement . This is a concerted, pericyclic [3,3]-sigmatropic rearrangement of allyl aryl ethers to o-allylphenols.

The Critical Balance: The reaction is exothermic (

The Mechanism (Visualization)

The following diagram illustrates the transition state geometry and the energetic pathway. Note the preference for the chair-like transition state to minimize 1,3-diaxial interactions.

Figure 1: Reaction coordinate showing the concerted rearrangement followed by rapid tautomerization.

The Kinetic Sweet Spot: Temperature Optimization

User Query: "What is the exact temperature for my substrate? I see papers citing everything from 150°C to 250°C."

Technical Response: There is no single "magic" temperature. The required temperature is dictated by the electronic nature of your aryl ring. Electron-donating groups (EDGs) slightly accelerate the reaction, while electron-withdrawing groups (EWGs) generally require higher temperatures.

Temperature Selection Matrix

Use this table to select your starting experimental parameters.

| Substrate Type | Substituent Effect | Recommended Temp Range | Reaction Time (Approx) | Solvent Strategy |

| Simple Phenyl | Baseline | 190°C – 210°C | 4 – 12 h | Neat or High-BP Solvent |

| Electron-Rich | Accelerates (EDG) | 160°C – 190°C | 2 – 6 h | Neat preferred |

| Electron-Poor | Retards (EWG) | 210°C – 240°C | 12 – 24 h | Diphenyl ether / Sulfolane |

| Ortho-Blocked | Requires para-migration | > 220°C | 24 h+ | Sealed Tube (Critical) |

Pro-Tip: If your substrate is volatile (bp < 200°C), you must use a sealed tube or a high-pressure microwave vessel. Open reflux will result in substrate loss before rearrangement occurs.

Troubleshooting & Diagnostics

User Query: "My reaction turned into black tar," or "I recovered phenol, not the rearranged product."

Follow this logic tree to diagnose the failure mode.

Figure 2: Diagnostic flowchart for common thermal rearrangement failures.

FAQ: Specific Failure Modes

Q: Why did I get cleavage products (phenol + diene) instead of the rearrangement? A: This is a competitive fragmentation pathway. It typically happens when the temperature is too high, causing homolytic cleavage of the C-O bond before the concerted rearrangement can occur.

-

Fix: Lower the temperature and extend the time.

-

Fix: Use a polar solvent (e.g., sulfolane, NMP). Polar solvents stabilize the transition state (which is more polar than the ground state), lowering the activation energy (

) and allowing the reaction to proceed at lower temperatures [1].